molecular formula C19H25N3O B5501408 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride

Numéro de catalogue B5501408
Poids moléculaire: 311.4 g/mol
Clé InChI: GJYGKVWLYCYMFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as JNJ-7925476, is a novel and selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays an important role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride is a selective antagonist of the orexin 1 receptor, which is expressed in the central nervous system. Orexin 1 receptor is involved in the regulation of sleep-wake cycles, feeding behavior, and energy metabolism. 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride binds to the orexin 1 receptor and blocks the binding of orexin A, which is the endogenous ligand for the receptor. This leads to a decrease in the activity of orexin neurons and a reduction in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve sleep latency and increase total sleep time in animal models of insomnia. In addition, 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. These effects are thought to be mediated by the blockade of orexin 1 receptor and the subsequent reduction in the release of neurotransmitters such as dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has several advantages and limitations for lab experiments. One advantage is its high selectivity for the orexin 1 receptor, which allows for more specific targeting of this receptor compared to non-selective antagonists. Another advantage is its high potency, which allows for lower doses to be used in experiments. However, one limitation is that 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has poor solubility in water, which can make it difficult to administer in some experiments. In addition, 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has a relatively short half-life, which can limit its effectiveness in some experiments.

Orientations Futures

There are several future directions for the study of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride. One direction is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is the development of more potent and selective orexin 1 receptor antagonists. In addition, the mechanisms underlying the effects of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride on sleep, feeding behavior, and addiction need to be further elucidated. Finally, the safety and efficacy of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride in humans need to be evaluated in clinical trials.

Méthodes De Synthèse

The synthesis of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride involves a multi-step process starting from commercially available starting materials. The key intermediate in the synthesis is 3-ethyl-2-indolecarboxylic acid, which is converted into the corresponding amide using thionyl chloride and N,N-dimethylformamide. The amide is then cyclized using triphosgene and N-methylmorpholine to give the spirocyclic intermediate. The final step involves the reaction of the intermediate with hydrochloric acid to obtain 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride in high yield and purity.

Applications De Recherche Scientifique

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.

Propriétés

IUPAC Name

2,7-diazaspiro[4.5]decan-7-yl-(3-ethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-2-14-15-6-3-4-7-16(15)21-17(14)18(23)22-11-5-8-19(13-22)9-10-20-12-19/h3-4,6-7,20-21H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYGKVWLYCYMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)N3CCCC4(C3)CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.